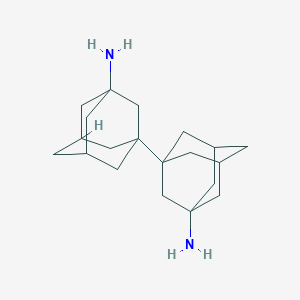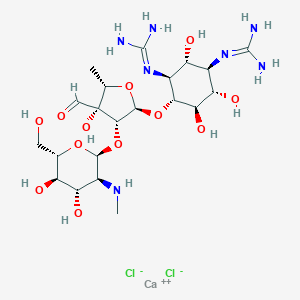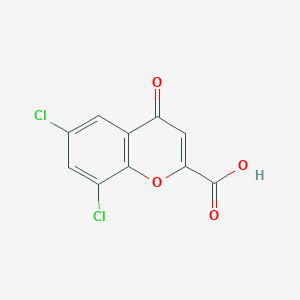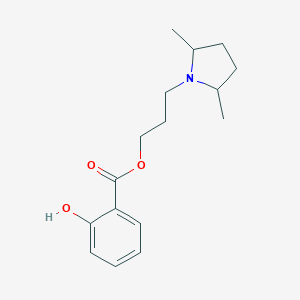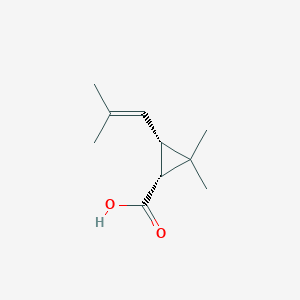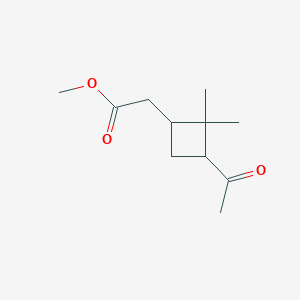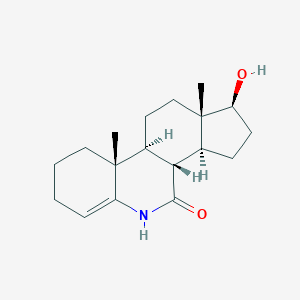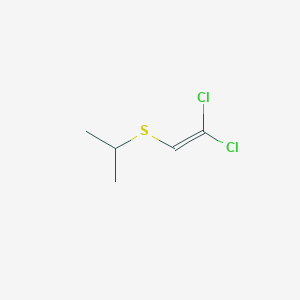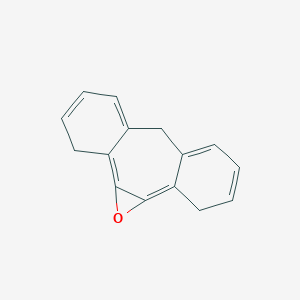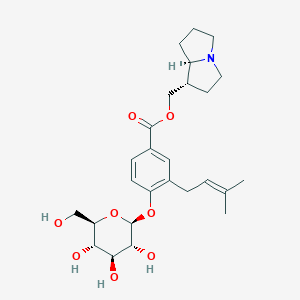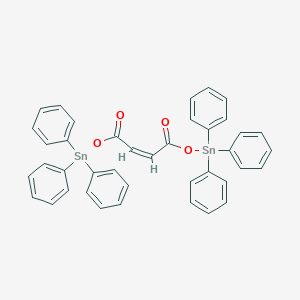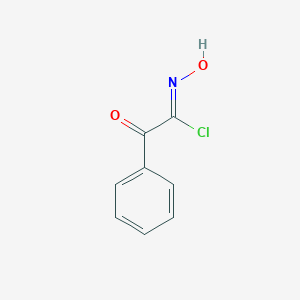![molecular formula C17H12Cl4O5 B100987 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one CAS No. 19314-80-8](/img/structure/B100987.png)
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, also known as TCDD, is a synthetic organic compound that belongs to the dioxin family. It is a highly toxic and persistent environmental pollutant that is produced as a byproduct of various industrial processes, such as waste incineration, paper bleaching, and pesticide manufacturing. TCDD is known to have harmful effects on human health, including cancer, reproductive and developmental disorders, and immune system dysfunction.
作用機序
The toxic effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one are mediated through its interaction with the aryl hydrocarbon receptor (AhR), a cytoplasmic protein that binds to various environmental pollutants and activates a signaling pathway that leads to the expression of target genes. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one binds to the AhR with high affinity and induces its translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression. The downstream effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure are complex and involve changes in the expression of multiple genes and proteins, leading to alterations in cellular metabolism, proliferation, and differentiation.
生化学的および生理学的効果
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has been shown to have a wide range of biochemical and physiological effects on various organs and tissues in the body. These effects include alterations in lipid metabolism, glucose homeostasis, and oxidative stress. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. Additionally, 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has been linked to reproductive and developmental disorders, including reduced fertility, miscarriages, and birth defects.
実験室実験の利点と制限
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is a highly toxic and persistent environmental pollutant that poses significant health risks to humans and wildlife. As such, its use in laboratory experiments is highly regulated and restricted. However, 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been used extensively in toxicological studies to investigate its effects on various biological systems and to develop new methods for its detection and removal from the environment. The advantages of using 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one in laboratory experiments include its well-characterized toxicological effects and its ability to induce changes in gene expression and cellular signaling pathways. The limitations of using 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one in laboratory experiments include its high toxicity, its persistence in the environment, and its potential to contaminate laboratory equipment and samples.
将来の方向性
Future research on 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one should focus on developing new methods for its detection, removal, and remediation from the environment. Additionally, further studies are needed to investigate the mechanisms underlying its toxicological effects and to identify new targets for intervention and treatment. Finally, research should be conducted to investigate the potential health effects of exposure to low levels of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, which may be more relevant to human exposure than the high levels typically used in laboratory experiments.
合成法
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is synthesized through a complex series of chemical reactions that involve the chlorination of various precursor compounds. The most common method of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one synthesis involves the reaction of 2,4,5-trichlorophenol with copper(II) oxide and sodium hydroxide, followed by the addition of 3,4-dimethoxytoluene and the oxidation of the resulting product with potassium permanganate and sulfuric acid.
科学的研究の応用
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a wide range of biological effects, including carcinogenicity, immunotoxicity, neurotoxicity, and endocrine disruption. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is also known to affect the expression of various genes and proteins, leading to changes in cellular signaling pathways and physiological processes.
特性
IUPAC Name |
2,4,8,10-tetrachloro-3,9-dimethoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4O5/c1-5-7-13(10(20)14(23-3)8(5)18)25-12-6(2)9(19)15(24-4)11(21)16(12)26-17(7)22/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFWMXVOIABRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


